An In-Depth Technical Guide to 4-(Chloromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(Chloromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous natural products and FDA-approved drugs speaks to its privileged role in interacting with biological targets.[1][2] Within this class, nicotinonitrile (3-cyanopyridine) derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][3]
This guide focuses on a particularly valuable, bifunctional building block: 4-(Chloromethyl)nicotinonitrile . This molecule uniquely combines the electronically distinct features of the nicotinonitrile core with a reactive chloromethyl group. The nitrile group acts as a potent hydrogen bond acceptor and a bioisostere for other functional groups, while the chloromethyl moiety serves as an electrophilic handle for covalent modification and linker attachment. This duality makes 4-(Chloromethyl)nicotinonitrile an indispensable tool for researchers and drug development professionals aiming to construct complex molecular architectures and generate libraries of compounds for high-throughput screening.
This document provides an in-depth technical overview of its chemical structure, physicochemical and spectroscopic properties, a validated synthesis protocol with mechanistic considerations, its chemical reactivity, and its applications as a strategic intermediate in drug discovery.
Section 1: Chemical Structure and Physicochemical Properties
The structural foundation of 4-(Chloromethyl)nicotinonitrile is a pyridine ring substituted at the 3-position with a cyano (-C≡N) group and at the 4-position with a chloromethyl (-CH₂Cl) group. This arrangement dictates its reactivity and physical properties. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom makes the ring system relatively electron-deficient, influencing its reactivity in aromatic substitution reactions.
Quantitative physical and chemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-(chloromethyl)pyridine-3-carbonitrile | PubChem |
| CAS Number | 87499-47-4 | Vendor Data |
| Molecular Formula | C₇H₅ClN₂ | [4] |
| Molecular Weight | 152.58 g/mol | Vendor Data |
| Appearance | Off-white to light yellow solid | General Knowledge |
| Melting Point | 68-72 °C | Vendor Data |
| Boiling Point | Not available (decomposes) | General Knowledge |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in water | General Knowledge |
| InChI Key | JBHXSCWBUYDTDR-UHFFFAOYSA-N | [4] |
Section 2: Spectroscopic Characterization
Elucidating the structure of a synthesized or procured batch of 4-(Chloromethyl)nicotinonitrile relies on a combination of standard spectroscopic techniques. While publicly available spectra are limited, a detailed prediction based on established principles provides a reliable benchmark for characterization.[5]
| Technique | Feature | Predicted Chemical Shift / Absorption | Rationale |
| ¹H NMR | H-2 (proton α to N) | δ 8.8 - 9.0 ppm (doublet) | Deshielded by adjacent electron-withdrawing nitrogen. |
| H-6 (proton α to N) | δ 8.7 - 8.9 ppm (singlet) | Deshielded by adjacent nitrogen. | |
| H-5 (proton β to N) | δ 7.5 - 7.7 ppm (doublet) | Standard aromatic region, coupled to H-6. | |
| -CH₂Cl | δ 4.7 - 4.9 ppm (singlet) | Methylene protons adjacent to an electronegative chlorine atom and an aromatic ring. | |
| ¹³C NMR | C-2 | δ 152 - 155 ppm | Aromatic carbon adjacent to nitrogen. |
| C-3 (-CN) | δ 108 - 110 ppm | Carbon of the nitrile-substituted position. | |
| C-4 (-CH₂Cl) | δ 148 - 151 ppm | Aromatic carbon bearing the chloromethyl group. | |
| C-5 | δ 125 - 128 ppm | Standard aromatic CH. | |
| C-6 | δ 150 - 153 ppm | Aromatic carbon adjacent to nitrogen. | |
| -C≡N | δ 115 - 118 ppm | Nitrile carbon. | |
| -CH₂Cl | δ 43 - 46 ppm | Aliphatic carbon attached to chlorine. | |
| IR Spectroscopy | C≡N stretch | 2220 - 2240 cm⁻¹ (sharp, medium) | Characteristic absorption for a nitrile group.[6][7] |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ (medium) | Typical for sp² C-H bonds.[7] | |
| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ (weak) | For the -CH₂- group.[7] | |
| C=C, C=N stretch | 1450 - 1600 cm⁻¹ (variable) | Aromatic ring vibrations.[7] | |
| C-Cl stretch | 650 - 800 cm⁻¹ (strong) | Characteristic absorption for an alkyl chloride. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 152/154 | Presence of the ³⁵Cl/³⁷Cl isotope pattern in a ~3:1 ratio is definitive. |
| Key Fragment | m/z 117 [M-Cl]⁺ | Loss of the chlorine radical. | |
| Key Fragment | m/z 90 [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the ring. |
Section 3: Synthesis and Mechanistic Insights
The synthesis of 4-(Chloromethyl)nicotinonitrile is not commonly detailed as a final product but can be achieved through a logical, multi-step sequence starting from readily available precursors. The following protocol describes a robust and scalable pathway adapted from established methods for the synthesis of substituted pyridines.[8] The core strategy involves the construction of the pyridine ring followed by the chlorination of a methyl group. A more direct, though often lower-yielding, approach involves the radical chlorination of 4-methylnicotinonitrile.
Proposed Synthesis Workflow
Caption: Multi-step synthesis of 4-(Chloromethyl)nicotinonitrile.
Detailed Experimental Protocol: Chlorination of 4-Methylnicotinonitrile
This protocol focuses on the final, critical step, which is often the most challenging due to potential side reactions. It assumes the availability of the precursor, 4-methylnicotinonitrile.
Objective: To synthesize 4-(Chloromethyl)nicotinonitrile via radical chlorination of 4-methylnicotinonitrile.
Materials:
-
4-Methylnicotinonitrile (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Benzene (Anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylnicotinonitrile (1.0 eq) and anhydrous carbon tetrachloride.
-
Expert Insight: The use of a completely dry apparatus under an inert atmosphere is critical to prevent hydrolysis of NCS and quenching of the radical intermediates. CCl₄ is a traditional solvent for radical reactions; however, due to its toxicity, benzene or other inert solvents may be substituted.
-
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) and the radical initiator, Azobisisobutyronitrile (AIBN) (0.05 eq), to the flask.
-
Causality: NCS is chosen as the chlorine source because it allows for a controlled radical reaction, minimizing over-chlorination (i.e., formation of the dichloromethyl derivative). AIBN is a thermal initiator that decomposes at a convenient temperature to generate the radicals needed to start the chain reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to remove any acidic impurities, and then with brine (1x).
-
Self-Validation: The bicarbonate wash is a crucial step. An aliquot of the aqueous layer can be tested with pH paper to ensure it is neutral or basic, confirming the removal of acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The desired product is typically a solid after solvent removal.
Section 4: Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-(Chloromethyl)nicotinonitrile stems from the orthogonal reactivity of its functional groups. The chloromethyl group is a prime electrophilic site for nucleophilic substitution (Sₙ2) reactions, while the pyridine ring can undergo nucleophilic aromatic substitution (SₙAr) under harsh conditions, though this is less common compared to pyridines activated with stronger electron-withdrawing groups.[9]
Key Reaction Pathways
Caption: Common Sₙ2 derivatization reactions of 4-(Chloromethyl)nicotinonitrile.
-
Reaction with Amines: This is one of the most common applications, allowing for the facile introduction of the nicotinonitrile moiety onto a primary or secondary amine, forming a stable secondary or tertiary amine linkage, respectively. This is invaluable for connecting the scaffold to other pharmacophores.
-
Reaction with Thiols: In the presence of a mild base, thiols readily displace the chloride to form thioethers. This reaction is highly efficient and is used to link the scaffold to cysteine-containing peptides or other sulfur-based nucleophiles.
-
Williamson Ether Synthesis: Alcohols and phenols, typically deprotonated with a strong base like sodium hydride, can react to form ethers, providing a stable, flexible linker in drug design.
-
Chain Extension: Reaction with nucleophiles like cyanide allows for carbon-carbon bond formation, extending the side chain and providing a new synthetic handle for further functionalization.
Section 5: Applications in Drug Discovery and Medicinal Chemistry
The nicotinonitrile core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to target a wide array of biological targets, including kinases, phosphodiesterases, and various receptors.[1][3] Marketed drugs such as Bosutinib (kinase inhibitor) and Milrinone (PDE3 inhibitor) feature the nicotinonitrile motif, underscoring its clinical relevance.[1]
4-(Chloromethyl)nicotinonitrile serves as a key intermediate for accessing novel chemical space around this core. Its primary applications include:
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment for screening. More commonly, it is used to elaborate on initial fragment hits by providing a reactive linker to explore the surrounding binding pocket.
-
Combinatorial Chemistry and Library Synthesis: The reliable reactivity of the chloromethyl group makes it ideal for parallel synthesis. By reacting it with a diverse collection of amines, thiols, or alcohols, large libraries of related compounds can be rapidly generated for screening against biological targets.
-
Synthesis of Targeted Covalent Inhibitors (TCIs): The electrophilic chloromethyl group can be used, with careful tuning of reactivity, to form a covalent bond with a nucleophilic residue (e.g., cysteine) in a protein active site. This can lead to drugs with increased potency and duration of action.
-
Linker Chemistry for PROTACs and ADCs: As drug discovery moves towards more complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), versatile bifunctional linkers are essential. 4-(Chloromethyl)nicotinonitrile provides a rigid, heteroaromatic core that can be readily incorporated into such linkers.
Section 6: Safety and Handling
As a reactive alkylating agent and a cyanopyridine derivative, 4-(Chloromethyl)nicotinonitrile must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. As an alkylating agent, it should be treated as a potential mutagen. Contact with acids can liberate toxic gas.[10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[10][11][12]
-
Handling: Avoid creating dust. Use only spark-proof tools and explosion-proof equipment.[11][12] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up and away from incompatible materials such as strong oxidizing agents and acids.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
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PubChem. 4-Chloro-nicotinonitrile. National Center for Biotechnology Information. [Link]
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Al-Zaqri, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8341. [Link]
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Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. [Link]
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Voskressensky, L. G., et al. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chemistry of Heterocyclic Compounds, 56, 1-3. [Link]
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Abdel-Latif, E., et al. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1401-1409. [Link]
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PubChem. 4-Chloronicotinonitrile hydrochloride. National Center for Biotechnology Information. [Link]
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Dyakonenko, V. V., et al. (2021). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 26(24), 7517. [Link]
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